molecular formula C₅H₁₀D₄Cl₂N₂ B1144659 1-Methylpiperazine-d4 Dihydrochloride CAS No. 81586-76-7

1-Methylpiperazine-d4 Dihydrochloride

Cat. No.: B1144659
CAS No.: 81586-76-7
M. Wt: 177.11
InChI Key:
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Description

1-Methylpiperazine-d4 Dihydrochloride is a deuterated derivative of 1-Methylpiperazine Dihydrochloride. It is a labeled compound used in various scientific research applications, particularly in the study of metabolic pathways and reaction mechanisms. The compound has the molecular formula C5H10D4Cl2N2 and a molecular weight of 177.11 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methylpiperazine-d4 Dihydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, deprotection, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Methylpiperazine-d4 Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine compounds.

Scientific Research Applications

1-Methylpiperazine-d4 Dihydrochloride is widely used in scientific research due to its labeled nature. Some of its applications include:

    Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.

    Biology: Employed in metabolic studies to trace the pathways of piperazine derivatives in biological systems.

    Medicine: Utilized in the development of new drugs, particularly those targeting the central nervous system.

    Industry: Applied in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Methylpiperazine-d4 Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound acts as a labeled analog, allowing researchers to trace its movement and transformation within biological systems. This helps in understanding the metabolic pathways and the effects of piperazine derivatives on various molecular targets .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-Methylpiperazine-d4 Dihydrochloride include:

    1-Methylpiperazine: A non-deuterated analog used in similar applications.

    1,4-Dimethylpiperazine: Another piperazine derivative with two methyl groups.

    N-Methylpiperazine: A closely related compound with similar chemical properties.

Uniqueness

This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy and metabolic studies. The presence of deuterium atoms allows for more precise tracing and analysis compared to non-deuterated analogs.

Properties

CAS No.

81586-76-7

Molecular Formula

C₅H₁₀D₄Cl₂N₂

Molecular Weight

177.11

Synonyms

N-Methylpiperazine-d4 Dihydrochloride;  4-Methyl-piperazine-2,2,6,6-d4 Dihydrochloride;  1-Methylpiperazine-3,3,5,5-d4 Dihydrochloride; 

Origin of Product

United States

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